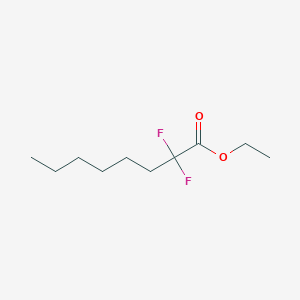

Ethyl 2,2-difluorooctanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve various methods such as condensation reactions, substitution reactions, etc .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc .Scientific Research Applications

Visible-Light-Driven 2,2-Difluoroacetylation : Ethyl 2-bromo-2,2-difluoroacetate reacts with alkenes under irradiation by blue LED in the presence of fluorescein, facilitating direct 2,2-difluoroacetylation. This reaction is crucial for obtaining various 2,2-difluoroacetyl compounds and alkanoates (Furukawa et al., 2020).

Synthesis of Peptidyl 2,2-Difluoro-3-Aminopropionate : Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate was synthesized for potential use as a proteinase inhibitor. This synthesis involves a Reformatsky reaction of ethyl bromodifluoroacetate (Angelastro et al., 1992).

Enantioselective Synthesis of 2,2-Difluoro-3-Hydroxycarboxylates : Using chiral rhodium complexes, ethyl 4,4,4-trifluoroacetoacetate can be transformed into enantiomerically enriched 4,4,4-trifluoro-3-hydroxybutanoate. This method is significant for synthesizing 2,2-difluoro-3-hydroxycarboxylates (Kuroki et al., 2000).

Synthesis of Polyfluoroalkyl Substituted 1-Aryl Pyrrole Derivatives : Ethyl 2,2-dihydropolyfluoroalkanoates reacted with benzimidazole bromides, leading to pyrrolo[1,2-a]quinoxaline derivatives, demonstrating its application in the synthesis of complex organic structures (Zhang & Huang, 1998).

Use as an Acyl Donor in Lipase-Catalyzed Reactions : S-ethyl thiooctanoate, a related compound, is used as an acyl donor in the resolution of secondary alcohols by lipase-catalyzed transesterification, demonstrating the utility of similar ethyl difluoroalkanoate structures in enzymatic processes (Frykman et al., 1993).

Synthesis of Bicyclic Tetrahydropyrans : Methyl 7-hydroxyoctanoate, derived from ethyl 3-hydroxybutanoate (a structurally similar compound), is used for the stereoselective synthesis of bicyclic tetrahydropyrans, indicating the potential of ethyl difluoroalkanoate derivatives in creating complex organic structures (Elsworth & Willis, 2008).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

ethyl 2,2-difluorooctanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2O2/c1-3-5-6-7-8-10(11,12)9(13)14-4-2/h3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNDVBKXJCHZAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)OCC)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2851272.png)

![2-[5-(hydroxymethyl)-2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2851273.png)

![2-[(2-Fluorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2851279.png)

![4-amino-N-[4-[6-[(4-aminobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]benzamide](/img/structure/B2851283.png)

![5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole](/img/structure/B2851286.png)